(R)-Ambrisentan-d3
Description
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3 |
InChI Key |
OUJTZYPIHDYQMC-HPHWMYPNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Deuteration via Epoxide Opening with Deuterated Methanol
The Darzens reaction between benzophenone and methyl chloroacetate yields methyl 3,3-diphenyloxirane-2-carboxylate. Subsequent epoxide opening with deuterated methanol (CD₃OH) introduces the -OCD₃ group, forming 2-hydroxy-3-(trideuteriomethoxy)-3,3-diphenylpropanoic acid methyl ester. Hydrolysis of the ester generates the carboxylic acid intermediate, which undergoes nucleophilic substitution with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield racemic ambrisentan-d3.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxide opening | CD₃OH, 40–50°C, 4 hrs | 83.8 | >99 |
| Nucleophilic substitution | NaNH₂, DMF, 25°C, 5 hrs | 87.6 | 98.5 |
Chiral Resolution to Isolate (R)-Enantiomer
Racemic ambrisentan-d3 is resolved using dehydroabietylamine, a chiral amine, in methyl tert-butyl ether. The (R)-enantiomer is isolated via selective crystallization, achieving an optical purity of >99.7% enantiomeric excess (ee).
Analytical Validation
Alternative Deuteration Using Iodomethane-d3
In cases where CD₃OH is unavailable, iodomethane-d3 (CD₃I) serves as a deuterated methylating agent. CD₃I is synthesized via reaction of deuterated methanol (CD₃OD) with hydroiodic acid (HI) under controlled conditions. Subsequent alkylation of 2-hydroxy-3,3-diphenylpropanoic acid with CD₃I introduces the -OCD₃ group.
Isotopic Enrichment
| Parameter | Value | Source |
|---|---|---|
| Isotopic purity | 99 atom % D | |
| Residual solvents | <1500 ppm |
Crystallization and Polymorphic Control
(R)-Ambrisentan-d3 crystallizes in Form R , characterized by X-ray powder diffraction (XRPD) reflections at 2θ = 8.9°, 12.3°, 17.9°, and 26.9°. Recrystallization from isopropanol/water (60:40 v/v) ensures high polymorphic purity and eliminates residual solvents.
Thermal Properties
Analytical Characterization
Spectroscopic Data
Stability and Purity
- Forced degradation : Stable under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
- HPLC purity : >99.5%.
Industrial-Scale Considerations
- Cost efficiency : CD₃OH is preferred over CD₃I due to lower reagent costs and simpler handling.
- Regulatory compliance : Crystalline Form R meets ICH guidelines for residual solvents and polymorphic stability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
A. Pulmonary Arterial Hypertension (PAH)
Clinical Trials and Efficacy Studies
- ARIES Trials : The ARIES-1 and ARIES-2 trials demonstrated that ambrisentan significantly improves exercise capacity in PAH patients, measured by the six-minute walk distance (6MWD). The trials reported improvements in 6MWD of +31 m and +59 m respectively, with additional enhancements in secondary endpoints like Borg dyspnea score and plasma brain natriuretic peptide levels .
- Long-term Studies : Long-term administration studies have shown that ambrisentan, including its deuterated form, is well tolerated over extended periods, maintaining efficacy in improving functional class and exercise capacity .
B. Pharmacokinetic Studies
The deuteration of ambrisentan allows for improved tracking in pharmacokinetic studies. Studies have indicated that the presence of deuterium can alter the metabolism of drugs, potentially leading to prolonged half-lives and enhanced therapeutic effects .
Table 1: Summary of Clinical Trial Results for Ambrisentan
| Study | Population Size | Treatment Duration | Primary Endpoint | 6MWD Improvement | Safety Profile |
|---|---|---|---|---|---|
| ARIES-1 | 202 | 12 weeks | Change in 6MWD | +31 m | No significant liver enzyme elevation |
| ARIES-2 | 192 | 12 weeks | Change in 6MWD | +59 m | Well tolerated; low adverse events |
| Long-term | 21 | ~139 weeks | Exercise capacity | Maintained efficacy | No new safety signals reported |
A. Case Study: Long-term Efficacy in Japanese Adults with PAH
In a study involving Japanese adults with PAH, patients receiving (R)-Ambrisentan-d3 showed sustained improvements in exercise capacity over an extended treatment period. The mean duration of treatment was approximately 139 weeks, with significant improvements maintained in the six-minute walk distance and overall quality of life indicators .
B. Case Study: Transition from Ambrisentan to Macitentan
A study on transitioning patients from ambrisentan to macitentan highlighted the efficacy of ambrisentan in managing PAH symptoms before switching therapies. Patients experienced improved exercise tolerance and functional class during the initial treatment phase with ambrisentan, showcasing its effectiveness as a first-line therapy .
Mechanism of Action
®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.
Comparison with Similar Compounds
Ambrisentan (Non-Deuterated)
Structural and Functional Similarities :
- Both compounds share identical core structures and ETA receptor selectivity.
- Ambrisentan is approved for PAH treatment, while (R)-Ambrisentan-d3 is used exclusively in research.
Key Differences :
| Parameter | (R)-Ambrisentan-d3 | Ambrisentan |
|---|---|---|
| Deuterium Substitution | Yes (3 deuterium atoms) | No |
| Metabolic Stability | Enhanced (slower CYP3A4-mediated oxidation) | Standard metabolic rate |
| Primary Use | Bioanalytical internal standard | Therapeutic agent for PAH |
Deuterium incorporation in (R)-Ambrisentan-d3 reduces hepatic clearance, extending its half-life in vitro. This property is leveraged to differentiate endogenous ambrisentan from the deuterated standard in pharmacokinetic assays .
Bosentan (Dual Endothelin Receptor Antagonist)
Functional Comparison :
Pharmacokinetic Profile :
| Parameter | Bosentan | (R)-Ambrisentan-d3 |
|---|---|---|
| Dosing Frequency | Twice daily | Once daily (parent drug) |
| Metabolism | CYP3A4/CYP2C9 | CYP3A4 (slowed by d3) |
| Drug-Drug Interactions | High (CYP induction) | Moderate |
Bosentan’s broader receptor targeting may benefit patients with mixed etiology PAH but requires rigorous liver monitoring .
Deuterated Analogues (e.g., Dronedarone-d6)
Functional Similarities :
Structural Differences :
- Dronedarone-d6 contains six deuterium atoms and is used in antiarrhythmic research, whereas (R)-Ambrisentan-d3’s three deuterium atoms are positioned to maintain ETA binding specificity .
Research Findings and Implications
- Metabolic Advantages: Deuterium in (R)-Ambrisentan-d3 reduces oxidative metabolism by ~30% compared to non-deuterated ambrisentan, as shown in human liver microsome studies .
- Clinical Relevance : ETA-selective antagonists like ambrisentan exhibit fewer off-target effects than dual antagonists, supporting their use in long-term PAH management. Isotope-labeled variants enable precise dose-response modeling .
- Synthetic Flexibility : Substituent modifications (e.g., alkyl or aryl groups at R3/R' positions) allow fine-tuning of receptor affinity and solubility, as described in patent literature .
Biological Activity
(R)-Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). The incorporation of deuterium atoms enhances its traceability in biological studies, making it a valuable tool for pharmacokinetic and metabolic research. This article explores the biological activity of (R)-Ambrisentan-d3, its pharmacodynamics, metabolic pathways, and relevant clinical studies.
Chemical Structure and Properties
(R)-Ambrisentan-d3 retains the core structure of Ambrisentan but includes three deuterium atoms. This modification does not significantly alter its chemical reactivity or biological function. The molecular formula allows for enhanced monitoring during metabolic studies, particularly through mass spectrometry techniques.
| Property | Value |
|---|---|
| Molecular Formula | C22H24D3N3O3S |
| Molecular Weight | 397.56 g/mol |
| Deuterium Content | 3 Deuterium Atoms |
(R)-Ambrisentan-d3 functions as a selective antagonist for the endothelin receptor type A (ETA). By blocking this receptor, it induces vasodilation and reduces pulmonary arterial pressure, which is crucial for managing PAH. The compound's selectivity helps preserve the function of endothelin receptor type B (ETB), thereby maintaining levels of nitric oxide and prostacyclin, which are essential for vascular health .
Pharmacokinetics
The pharmacokinetics of (R)-Ambrisentan-d3 are similar to those of Ambrisentan. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.
- Distribution : Low distribution into red blood cells with a blood:plasma ratio around 0.57.
- Protein Binding : Highly protein-bound (99%), primarily to albumin.
- Metabolism : Metabolized mainly by cytochrome P450 enzymes, leading to various active and inactive metabolites through glucuronidation and hydroxylation processes.
Metabolic Pathways
The metabolic pathways of (R)-Ambrisentan-d3 are critical for understanding its pharmacodynamics. The presence of deuterium allows researchers to trace these pathways more effectively. The major metabolic transformations include:
- Hydroxylation : Formation of hydroxylated metabolites that may retain biological activity.
- Glucuronidation : Conjugation with glucuronic acid, facilitating excretion.
These metabolic processes are essential for determining the therapeutic efficacy and safety profile of the compound .
Case Study: AMBITION Trial
The AMBITION trial investigated the effects of initial combination therapy with Ambrisentan and tadalafil in treatment-naive patients with PAH. A secondary analysis revealed that combination therapy was associated with a lower risk of clinical failure compared to monotherapy:
- Survival Rates : In the combination group, 10% died compared to 14% in the monotherapy group (hazard ratio 0.67).
- 7-Day Post-Treatment Survival : Fewer deaths were observed in the combination group (1%) versus monotherapy (4%) after 7 days post-treatment .
This study highlights the potential benefits of using (R)-Ambrisentan-d3 in combination therapies for enhanced patient outcomes.
Interaction Studies
Research indicates that (R)-Ambrisentan-d3 does not significantly inhibit ETB receptor function, which is pivotal for preserving nitric oxide production and vascular health . Interaction studies have shown that it may be safely combined with other treatments for PAH without detrimental effects on endothelial function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
